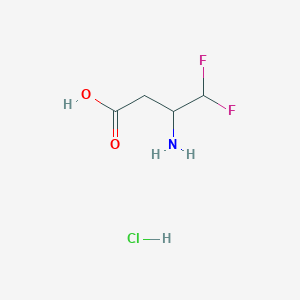

3-Amino-4,4-difluorobutanoic acid hydrochloride

Description

Properties

CAS No. |

78347-65-6 |

|---|---|

Molecular Formula |

C4H8ClF2NO2 |

Molecular Weight |

175.56 g/mol |

IUPAC Name |

3-amino-4,4-difluorobutanoic acid;hydrochloride |

InChI |

InChI=1S/C4H7F2NO2.ClH/c5-4(6)2(7)1-3(8)9;/h2,4H,1,7H2,(H,8,9);1H |

InChI Key |

GOMSTRQKMHFOEO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)F)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Difluoromethylation of Precursors

A common approach to introduce the difluoromethyl group involves the reaction of heteroaromatic or aliphatic thiols with difluoromethylating agents such as sodium chlorodifluoroacetate or dibromofluoromethane under basic conditions.

-

- Sodium chlorodifluoroacetate (2 equiv.) is reacted with potassium carbonate (1.5 equiv.) in dry DMF at 95 °C for 14 hours with the thiol precursor (1 equiv.) under nitrogen atmosphere.

- After reaction completion, the mixture is worked up by extraction and purified by silica gel chromatography to isolate the difluoromethylated intermediate.

- This method provides good control over substitution and yields the desired difluoromethylated sulfide intermediate.

Oxidation of Fluoroalkylated Sulfides

- The difluoromethylated sulfides are oxidized to corresponding sulfoxides or sulfones using sodium periodate and ruthenium trichloride hydrate in a mixed solvent system (acetonitrile, dichloromethane, water) at 0 °C to room temperature over 14 hours.

- This step is crucial for further functional group transformations and purification.

Amino Acid Backbone Formation and Protection

- Starting from chiral lactams (e.g., Vince lactam), ketones are synthesized and then converted to difluoromethylene analogues using reagents like 2-pyridylsulfonyl difluoromethyl (2-PySO2CF2H) and strong bases (e.g., BuOK).

- Protection of amino groups with Boc (tert-butyloxycarbonyl) groups is performed to facilitate selective reactions and purification.

- Deprotection and ring-opening under acidic or basic conditions yield the amino acid intermediates.

Final Conversion to Hydrochloride Salt

- The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity for isolation.

A patented method (CN112500316A) describes an industrially viable process for preparing high-purity BOC-protected fluorinated amino acids, which can be adapted for 3-Amino-4,4-difluorobutanoic acid hydrochloride:

-

- Compound I (amino acid precursor), water, and an inorganic base (preferably sodium hydroxide) are mixed.

- Compound II (fluorinated intermediate) dissolved in an organic solvent immiscible with water (e.g., toluene) is added.

- The reaction is maintained at 0-40 °C (preferably 20 °C) for 4-18 hours (preferably 10 hours).

- Molar ratios: Compound I to Compound II = 1:1-2; Compound I to inorganic base = 1:1-2.2.

- The difluoromethylation step is critical for introducing the fluorine atoms, which influence the compound's biological activity and stability.

- Mechanistic studies indicate that the difluoromethylene group can undergo elimination and substitution reactions under certain conditions, necessitating careful control of reaction parameters.

- The Boc protection strategy is essential to prevent side reactions during subsequent transformations and to facilitate purification.

- The industrial method emphasizes controlling condensation impurities, which are common in amino acid syntheses, by optimizing solvent choice and reaction conditions.

The preparation of this compound involves sophisticated synthetic routes combining difluoromethylation, oxidation, protection/deprotection, and salt formation steps. Laboratory-scale methods focus on precise reagent control and purification, while industrial processes prioritize scalability, impurity control, and yield optimization. The integration of these methods ensures the production of high-purity compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-difluorobutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that 3-Amino-4,4-difluorobutanoic acid hydrochloride interacts with various neurotransmitter systems, suggesting its potential in treating pain and mood disorders.

Pain Modulation

A study investigated the effects of this compound on pain pathways in rodent models. Results indicated a significant reduction in pain response when administered prior to nociceptive stimuli, suggesting its potential as an analgesic agent. The compound's interaction with δ-opioid receptors is particularly noteworthy, as these receptors are implicated in analgesia and mood regulation.

Mood Disorders

Another study explored the compound's effects on mood regulation through its interaction with neurotransmitter systems. Findings revealed that it could potentially mitigate symptoms associated with anxiety and depression by modulating serotonin and dopamine levels. This suggests a dual therapeutic profile that could be beneficial for patients suffering from mood disorders.

Pharmacokinetics

Preliminary pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics and metabolic stability. These properties make it a candidate for further development as a therapeutic agent.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S)-2-Amino-4-fluorobutanoic acid | One fluorine atom | Less hydrophobic than its difluoro counterpart |

| (2R)-2-Amino-4-methylbutanoic acid | Methyl group instead of fluorines | Increases lipophilicity |

| 2-Amino-3-fluoropropanoic acid | One fluorine atom on a three-carbon chain | Potentially different biological activity |

The distinct properties of this compound may lead to different therapeutic profiles and warrant further investigation in medicinal chemistry applications.

Case Studies and Research Findings

- Pain Modulation : In rodent models, administration of the compound resulted in a significant reduction in pain response prior to nociceptive stimuli, indicating its potential as an analgesic agent.

- Mood Disorders : The compound showed promise in mitigating symptoms associated with anxiety and depression through modulation of neurotransmitter levels.

- Pharmacokinetics : Favorable absorption characteristics and metabolic stability were observed, supporting further development for therapeutic use.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-difluorobutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

3-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride

- CAS : 91291-66-6

- Molecular Formula: C₄H₇ClF₃NO₂

- Molecular Weight : 193.56 g/mol

- Key Features :

- Research Findings: The trifluoro group increases acidity (pKa ~1.5–2.0) compared to non-fluorinated analogs, impacting solubility and interaction with biological targets .

Methyl 3-Amino-4,4,4-trifluorobutyrate Hydrochloride

- CAS : 169605-23-6

- Molecular Formula: C₅H₉ClF₃NO₂

- Molecular Weight : 207.58 g/mol

- Melting Point : 96–101°C

- Key Features :

- Methyl ester modification improves cell membrane permeability.

- The ester group can be hydrolyzed in vivo to release the free acid.

- Research Applications: Acts as a prodrug for trifluorinated β-amino acids in central nervous system (CNS) drug development .

(R)-3-Amino-4,4-diphenylbutanoic Acid Hydrochloride

- CAS : 332062-03-0

- Molecular Formula: C₁₆H₁₈ClNO₂

- Molecular Weight : 291.77 g/mol

- Key Features :

- Research Findings: Demonstrated activity as a γ-aminobutyric acid (GABA) analog in preclinical studies .

2-Amino-4,4-difluorobutanoic Acid Hydrochloride

- CAS: Not explicitly listed (referenced in ).

- Molecular Formula: C₄H₇ClF₂NO₂

- Molecular Weight : ~183.56 g/mol (hypothetical).

- Key Features: Positional isomer of the target compound, with amino group at C2 instead of C3. Altered backbone geometry may affect receptor binding kinetics.

Data Table: Comparative Analysis of Structural Analogs

Key Research Insights

- Fluorine Substitution :

- Backbone Modifications :

Biological Activity

3-Amino-4,4-difluorobutanoic acid hydrochloride is a fluorinated amino acid derivative with potential applications in various biological and medicinal fields. Its unique structure, characterized by the presence of two fluorine atoms and an amino group, suggests interesting biological properties that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 175.56 g/mol. The compound features a butanoic acid backbone with fluorine substitutions that may influence its interaction with biological systems.

Research indicates that this compound may interact with specific receptors or enzymes within biological systems. These interactions can modulate neurotransmission and other metabolic pathways, making it a candidate for therapeutic applications. The exact mechanisms are still under investigation, but preliminary studies suggest potential binding affinities to neurotransmitter receptors.

Biological Activity

The biological activity of this compound includes:

- Neurotransmission Modulation : Initial findings indicate that this compound may affect neurotransmitter release and receptor activity.

- Proteolytic Stability : Similar fluorinated amino acids have shown enhanced stability against proteolytic degradation, which could be beneficial for drug design .

- Potential Therapeutic Applications : Ongoing research is exploring its use as a precursor in drug development and as a building block for peptide synthesis.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4,4-difluorobutanoic acid hydrochloride | Different amino group position; potential different biological activity | |

| 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride | Contains a difluoromethyl group; affects chemical behavior | |

| 5-Amino-3-fluorobutanoic acid hydrochloride | Fewer fluorine atoms; differing reactivity patterns |

Case Studies and Research Findings

Several studies have examined the biological implications of fluorinated amino acids:

- Fluorinated Amino Acids in Peptide Stability : Research indicates that incorporating fluorinated residues can enhance the stability of peptides against enzymatic degradation. For instance, studies on hexafluoroleucine demonstrated significant protective effects when incorporated into peptide sequences .

- Interaction with Proteases : A study highlighted how certain fluorinated amino acids can alter the cleavage efficiency of proteases, suggesting that this compound may also exhibit similar protective effects against proteolysis .

- Neuroprotective Effects : Some fluorinated compounds have been linked to neuroprotective outcomes in various models of neurodegeneration. This suggests that further exploration into the neuroprotective properties of this compound could yield valuable insights for therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.